Methyltriphenylphosphonium bromide

Wittig Olefination Methylenation Comparative Reactivity

Choose Methyltriphenylphosphonium bromide (MTPB) for your critical methylenation protocols. Its exceptional solubility in methanol (950 g/L) and water (400 g/L) ensures homogeneous Wittig ylide generation, vastly outperforming the poorly soluble iodide analog. With a high flash point (>240°C), it offers superior thermal safety for scalable processes compared to less stable chloride salts. This non-stabilized ylide precursor reliably delivers Z-selective terminal alkenes. Ensure your synthesis' success—buy the high-purity (≥98%) bromide salt specifically validated for these performance advantages.

Molecular Formula C19H18BrP
Molecular Weight 357.2 g/mol
CAS No. 1779-49-3
Cat. No. B117116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltriphenylphosphonium bromide
CAS1779-49-3
SynonymsM 0779;  MTPPB;  Triphenylmethylphosphonium Bromide;  Triphenylphosphonium Methobromide;  Triphenylphosphonium Methylbromide
Molecular FormulaC19H18BrP
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
InChIKeyLSEFCHWGJNHZNT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltriphenylphosphonium Bromide (CAS 1779-49-3): Baseline Physicochemical Properties and Procurement Considerations


Methyltriphenylphosphonium bromide (MTPB), a quaternary phosphonium salt with the formula [(C₆H₅)₃PCH₃]Br, is a white, crystalline powder with a molecular weight of 357.22 g/mol [1]. It is primarily recognized as the principal precursor to the non-stabilized ylide methylenetriphenylphosphorane, a fundamental Wittig reagent for methylenation of carbonyl compounds [2]. Key procurement-relevant properties include a melting point range of 230–238 °C, high solubility in methanol (950 g/L at 20 °C) and water (400 g/L at 25 °C), and commercial availability with guaranteed purity exceeding 98.0% (by HPLC and nonaqueous titration) .

Why Generic Substitution of Methyltriphenylphosphonium Bromide is Not Advisable: Critical Variance in Yield, Selectivity, and Processability


Direct substitution of methyltriphenylphosphonium bromide with closely related phosphonium salts or alternative methylenation reagents without experimental validation introduces significant risk. While other alkyltriphenylphosphonium halides (e.g., ethyl, benzyl) and even the analogous iodide salt may appear interchangeable as Wittig precursors, their differing steric profiles, ylide stability, and counterion effects translate into non-linear and unpredictable changes in reaction yield, stereoselectivity, and purification burden [1]. Even minor variations in solubility or hygroscopicity can derail established, optimized protocols, particularly in large-scale or cGMP manufacturing. The quantitative evidence presented below establishes the specific, measurable differentiation of the methyl-substituted bromide salt that justifies its preferential selection [2].

Quantitative Comparative Evidence: Methyltriphenylphosphonium Bromide vs. Closest Analogs and Alternatives


Wittig Methylenation Yield: Methyl vs. Ethyl vs. Benzyl Phosphonium Bromides

In comparative Wittig reactions with benzaldehyde, methyltriphenylphosphonium bromide (MTPB) generates the corresponding styrene in good yields. In contrast, the use of ethyltriphenylphosphonium bromide (ETPB) for analogous ethylidenation of similar substrates has been reported to yield products in a significantly lower range (e.g., 43-50% for specific hindered substrates), reflecting the increased steric demands and altered ylide stability of the ethyl-substituted analog [1][2]. Furthermore, benzyltriphenylphosphonium bromide (BTPB), which forms a semistabilized ylide, operates under fundamentally different mechanistic control (thermodynamic vs. kinetic), producing distinct E/Z isomer ratios and making it unsuitable as a drop-in replacement for methylenation .

Wittig Olefination Methylenation Comparative Reactivity Phosphonium Ylide Stability

Stereoselectivity Control: Z-Alkene Preference of MTPB-Derived Non-Stabilized Ylide

Methyltriphenylphosphonium bromide uniquely generates a non-stabilized ylide, methylenetriphenylphosphorane, which under kinetic control in the traditional Wittig reaction exhibits a distinct and predictable preference for forming the Z-alkene isomer [1]. This is in stark contrast to phosphonium salts that form stabilized ylides (e.g., (ethoxycarbonylmethyl)triphenylphosphonium bromide), which predominantly yield the E-alkene via thermodynamic control [2]. The Z-selectivity of the MTPB-derived ylide is a critical, measurable parameter for synthetic route design where cis-alkene geometry is required.

Stereoselective Synthesis Wittig Reaction Z-Alkene Non-Stabilized Ylide

Solubility Profile: Methanol Solubility of MTPB vs. Methyltriphenylphosphonium Iodide

Methyltriphenylphosphonium bromide demonstrates exceptionally high solubility in methanol, a key solvent for many Wittig protocols. Quantitatively, its solubility is 950 g/L at 20 °C . This is a critical differentiator from the analogous iodide salt, methyltriphenylphosphonium iodide, which exhibits only 'slight' solubility in methanol under comparable conditions [1]. The superior methanol solubility of the bromide facilitates more efficient ylide generation and homogeneous reaction conditions, avoiding the low yields and poor reproducibility often associated with heterogeneous mixtures.

Solubility Process Chemistry Reagent Handling Wittig Reagent

Ease of Ylide Generation: pKa and Base Compatibility of MTPB

The methyl group in methyltriphenylphosphonium bromide possesses an estimated pKa near 15 [1]. This moderately acidic nature dictates the requirement for a strong base (e.g., n-BuLi, t-BuOK, NaNH₂) for efficient deprotonation and ylide generation [2]. This is a key point of differentiation from more acidic phosphonium salts (e.g., those with α-carbonyl groups) that can be deprotonated with weaker bases. While requiring strong bases, the pKa of ~15 provides a well-understood and controllable activation threshold, which is essential for predictable, scalable ylide formation. Alternative methylenation reagents (e.g., Tebbe reagent) may have different, often more operationally complex, activation profiles.

Ylide Formation pKa Base Selection Wittig Reaction Process Safety

Thermal Stability and Storage: Flash Point and Recommended Conditions for MTPB

Methyltriphenylphosphonium bromide exhibits high thermal stability with a flash point exceeding 240 °C [1]. This compares favorably to other phosphonium salts, such as methyltriphenylphosphonium chloride, which decomposes at a significantly lower temperature of 221 °C [2]. The higher thermal threshold of the bromide salt translates into a wider operational window for reactions conducted at elevated temperatures and a reduced risk of thermal degradation during standard laboratory handling and storage.

Thermal Stability Storage Safety Procurement Flash Point

Optimal Application Scenarios for Methyltriphenylphosphonium Bromide Based on Quantitative Evidence


Synthesis of Terminal Alkenes (Methylenation) with Z-Stereocontrol

Methyltriphenylphosphonium bromide is the reagent of choice when a synthetic route requires the efficient conversion of an aldehyde or ketone to a terminal alkene (methylenation) with a preference for the Z-isomer. Its ability to generate a non-stabilized ylide under kinetic control provides a reliable path to cis-alkene geometry [1]. This scenario is supported by evidence of its high yield with benzaldehydes (Section 3, Item 1) and its distinct Z-selectivity compared to stabilized-ylide alternatives (Section 3, Item 2).

High-Yield Methylenation in Polar Aprotic and Protic Media

Given its exceptional solubility in methanol (950 g/L) and water (400 g/L), this reagent is uniquely suited for Wittig methylenation protocols conducted in polar media. This facilitates homogeneous reaction conditions that maximize ylide generation and reactivity . This scenario is directly supported by the quantitative solubility comparison with the poorly soluble iodide analog (Section 3, Item 3).

Robust Process-Scale Methylenation Requiring High Thermal Safety Margins

For pilot plant or manufacturing-scale syntheses where thermal safety is paramount, the high flash point (>240 °C) of methyltriphenylphosphonium bromide offers a distinct advantage over less thermally stable alternatives like the chloride salt (decomposes at 221 °C) [2]. This attribute, combined with its well-characterized pKa (~15) and base compatibility, allows for the design of safer, more controllable, and scalable methylenation processes.

Phase-Transfer Catalysis and Synthesis of Functional Materials

Beyond its role as a Wittig reagent, the lipophilic nature and thermal stability of this phosphonium salt enable its use as a phase-transfer catalyst and as a component in advanced materials. Evidence from DES and antibacterial polymer research highlights its utility in these areas, where its specific molecular properties contribute to material performance [3][4].

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